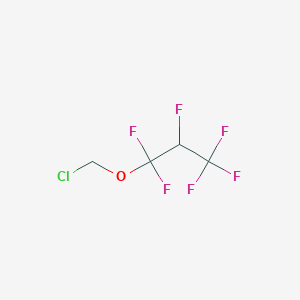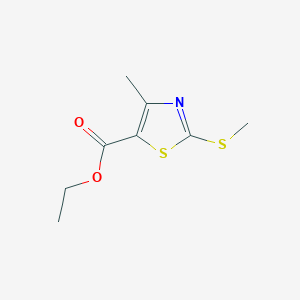
Phenylmethanediol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmethanediol and propanoic acid are two distinct organic compounds. . Both compounds have unique properties and applications in various fields.
Vorbereitungsmethoden
Phenylmethanediol
Phenylmethanediol is typically synthesized as a short-lived intermediate in the oxidation of toluene and benzaldehyde or the reduction of benzoic acid . The reaction conditions often involve the use of specific oxidizing or reducing agents under controlled environments.
Propanoic Acid
Propanoic acid can be industrially produced via the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen . Another method involves the selective oxidation of 1-propanol using heteropolyoxometalates as catalysts with hydrogen peroxide as the oxidant .
Analyse Chemischer Reaktionen
Phenylmethanediol
Phenylmethanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzaldehyde or benzoic acid.
Reduction: It can be reduced to benzyl alcohol.
Propanoic Acid
Propanoic acid participates in several types of reactions:
Oxidation: It can be further oxidized to carbon dioxide and water.
Reduction: It can be reduced to 1-propanol.
Substitution: It can react with alcohols to form esters.
Neutralization: It reacts with bases to form propionates.
Wissenschaftliche Forschungsanwendungen
Phenylmethanediol
Phenylmethanediol is primarily used in research related to its role as an intermediate in various chemical reactions. Its short-lived nature makes it a subject of interest in studies involving reaction mechanisms and kinetics .
Propanoic Acid
Propanoic acid has a wide range of applications:
Chemistry: Used as a preservative and flavoring agent in food.
Biology: Studied for its role in metabolic pathways.
Medicine: Used in the formulation of certain pharmaceuticals.
Industry: Employed in the production of herbicides, polymers, and perfumes.
Wirkmechanismus
Phenylmethanediol
Phenylmethanediol acts as an intermediate in oxidation and reduction reactions. Its mechanism involves the transfer of electrons and protons, leading to the formation of benzaldehyde or benzyl alcohol .
Propanoic Acid
Propanoic acid exerts its effects through its role as a metabolic intermediate in the citric acid cycle. It is metabolized to propionyl-CoA, which enters the citric acid cycle and is further converted to succinyl-CoA .
Vergleich Mit ähnlichen Verbindungen
Phenylmethanediol
Similar compounds include benzyl alcohol and benzaldehyde. Phenylmethanediol is unique due to its geminal diol structure and its role as a short-lived intermediate .
Propanoic Acid
Similar compounds include acetic acid and butanoic acid. Propanoic acid is unique due to its specific metabolic pathways and its applications as a preservative and flavoring agent .
Conclusion
Phenylmethanediol and propanoic acid are two distinct compounds with unique properties and applications. Phenylmethanediol is primarily used in research as an intermediate, while propanoic acid has a wide range of applications in chemistry, biology, medicine, and industry. Understanding their preparation methods, chemical reactions, and mechanisms of action provides valuable insights into their roles in various fields.
Eigenschaften
CAS-Nummer |
55696-47-4 |
|---|---|
Molekularformel |
C13H20O6 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
phenylmethanediol;propanoic acid |
InChI |
InChI=1S/C7H8O2.2C3H6O2/c8-7(9)6-4-2-1-3-5-6;2*1-2-3(4)5/h1-5,7-9H;2*2H2,1H3,(H,4,5) |
InChI-Schlüssel |
LBAIJQSCNFNWBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.CCC(=O)O.C1=CC=C(C=C1)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
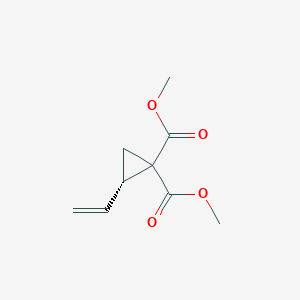
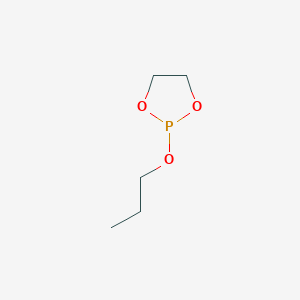
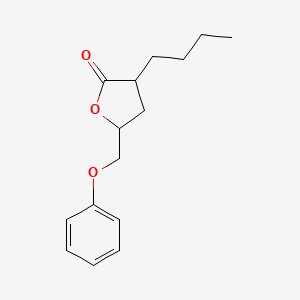
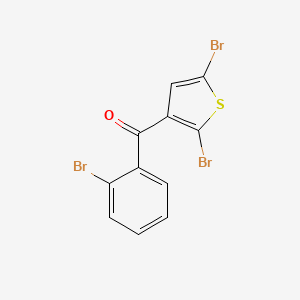
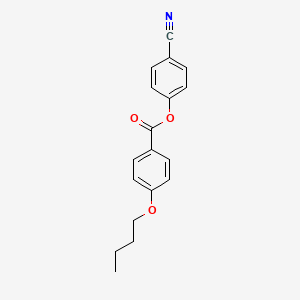
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)
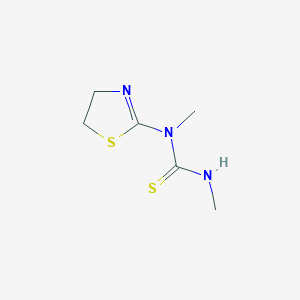
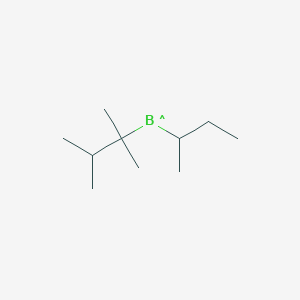
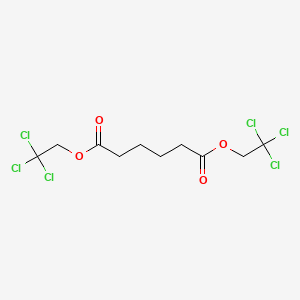
![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
